1-Bromo-3-(tert-butyl)-5-methoxybenzene
Description
1-Bromo-3-(tert-butyl)-5-methoxybenzene is a brominated aromatic compound featuring a tert-butyl group at the 3-position and a methoxy group at the 5-position. This structure combines steric bulk (tert-butyl) with electron-donating (methoxy) and electron-withdrawing (bromo) substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-methoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-5-9(12)7-10(6-8)13-4/h5-7H,1-4H3 |
InChI Key |
DFRJPQORPUYQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Positional and Functional Group Analysis
1-Bromo-3-(tert-butyl)-2-methoxy-5-methylbenzene
- Structure : Differs by the addition of a methyl group at the 5-position and a methoxy group at the 2-position.
- The methoxy group’s position (ortho vs. para to bromine) alters electronic effects, influencing regioselectivity in further functionalization .
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene
- Structure : Replaces methoxy with trifluoromethoxy (electron-withdrawing) and tert-butyl with isobutoxy (less bulky).
- Impact: The trifluoromethoxy group enhances electrophilicity at the bromine site, accelerating Suzuki-Miyaura couplings.
1-Bromo-3-(bromomethyl)-5-methoxybenzene
Physicochemical Properties
Direct data on the target compound’s melting/boiling points are unavailable, but comparisons can be inferred:
- 3-Bromoanisole (1-Bromo-3-methoxybenzene) : Simpler analog lacking the tert-butyl group. Expected to have lower molecular weight (215.05 g/mol) and reduced steric hindrance, leading to higher volatility .
- 1-Bromo-3,5-diisopropylbenzene : Shares steric bulk but lacks electron-donating groups. Likely exhibits lower solubility in polar solvents compared to the target compound due to the absence of methoxy .
Reactivity in Cross-Coupling Reactions
- However, the methoxy group’s electron-donating nature activates the ring for electrophilic substitution .
- 5-Bromo-1,2,3-triazines : Bromine in triazine rings shows higher reactivity in cross-couplings due to reduced aromatic stabilization compared to benzene derivatives. This highlights the target compound’s balance between stability and reactivity .
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